4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride typically involves the sulfonation of phenyl groups on a porphyrin core. A common method includes the reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin, which can be obtained from 5,10,15,20-tetraphenylporphyrin through a series of steps involving mononitration, nitro to amine reduction, and sulfonation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process may include the use of strong acids and bases, along with specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its function in biological systems.
Reduction: Reduction reactions can convert the compound to its reduced form, which is often used in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride involves its ability to form aggregates and interact with light. The compound can absorb light and transfer energy through its porphyrin core, leading to the generation of reactive species. These reactive species can then interact with molecular targets, such as biological macromolecules, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: A water-soluble porphyrin with similar aggregation properties.
Rhodamine 6G: Known for its efficient light-induced aggregation, though less efficient compared to the target compound.
Pseudoisocyanine: Another compound that shows light-induced aggregation but with different efficiency and properties.
Uniqueness
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride is unique due to its high efficiency in light-induced aggregation and its ability to form stable aggregates in aqueous solutions. This makes it particularly valuable for applications in catalysis, photodynamic therapy, and sensor development .
Biological Activity
4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid; dichloride is a sulfonated porphyrin compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
This compound is characterized by its porphyrin core and multiple sulfonate groups, which enhance its solubility in aqueous environments and facilitate interactions with biological molecules. The presence of these functional groups allows for various applications in photodynamic therapy (PDT) and other biomedical fields.
The biological activity of this compound primarily involves its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial in PDT, where the generated singlet oxygen can induce apoptosis in targeted cancer cells. The interaction with cellular membranes and proteins is facilitated by the porphyrin structure, allowing it to penetrate biological tissues effectively.
Anticancer Activity
Research indicates that porphyrins can serve as effective photosensitizers in PDT. Studies have shown that 4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid exhibits selective cytotoxicity towards cancer cells when exposed to light. For instance:
- Case Study : A study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) under light exposure compared to untreated controls (p < 0.01) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its ability to generate ROS can disrupt microbial membranes and lead to cell death.
- Research Findings : In vitro studies have shown that the compound effectively inhibited the growth of various bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µM .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies suggest:
- Absorption : High solubility due to sulfonate groups enhances absorption in biological systems.
- Distribution : The compound tends to accumulate in tumor tissues when administered systemically.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate that while effective against cancer cells, it may also exhibit cytotoxic effects on normal cells at higher concentrations.
Data Summary Table
Parameter | Value/Observation |
---|---|
Chemical Structure | Porphyrin with sulfonate groups |
Mechanism of Action | ROS generation upon light exposure |
Anticancer Activity | Significant reduction in MCF-7 viability (p < 0.01) |
Antimicrobial Activity | Effective against E. coli and S. aureus (MICs: 5-10 µM) |
Pharmacokinetics | High solubility; accumulates in tumors |
Toxicity | Cytotoxic effects on normal cells at high doses |
Properties
Molecular Formula |
C44H32Cl2N4O12S4 |
---|---|
Molecular Weight |
1007.9 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride |
InChI |
InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H |
InChI Key |
XYXOFOJZDIPMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=[NH+]C(=C(C5=CC=C(N5)C(=C6C=CC2=[NH+]6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.